2-[2-(2-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
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Overview
Description
2-[2-(2-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid is a chemical compound with the molecular formula C15H18O3. It is known for its unique structure, which includes a cyclopentane ring attached to a carboxylic acid group and a 2-methylphenyl group. This compound has various applications in scientific research and industry due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid typically involves the reaction of 2-methylbenzaldehyde with cyclopentanone in the presence of a base to form an intermediate product. This intermediate is then subjected to further reactions, including oxidation and carboxylation, to yield the final compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) is common to monitor the reaction progress and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
2-[2-(2-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-[2-(2-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(3-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
- 2-[2-(4-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
- 2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Uniqueness
2-[2-(2-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its methyl group at the 2-position of the phenyl ring differentiates it from other similar compounds and influences its reactivity and interactions with biological targets.
Properties
IUPAC Name |
2-[2-(2-methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-10-5-2-3-7-12(10)14(16)9-11-6-4-8-13(11)15(17)18/h2-3,5,7,11,13H,4,6,8-9H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YULBUSBANSAEBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CC2CCCC2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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